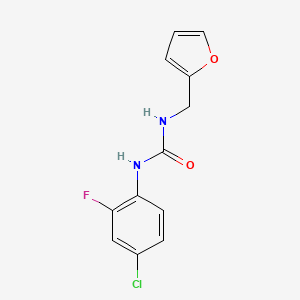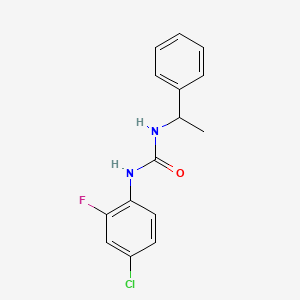![molecular formula C15H12ClFN2O3 B4286882 methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4286882.png)
methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate
説明
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate, also known as CFMB, is a chemical compound that has shown potential in scientific research as a useful tool in drug discovery. This compound is a member of the benzoate ester family and has been studied for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate is thought to exert its therapeutic effects through its ability to bind to specific molecular targets in the body. It has been shown to bind to the active site of β-secretase, inhibiting its activity and reducing the production of amyloid-β. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting cell proliferation.
Biochemical and Physiological Effects:
methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of β-secretase, reducing the production of amyloid-β and potentially slowing the progression of Alzheimer's disease. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to induce apoptosis in cancer cells, inhibiting their growth and potentially reducing tumor size.
実験室実験の利点と制限
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high degree of selectivity for its molecular targets, reducing the risk of off-target effects. However, methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate also has some limitations. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, its mechanism of action is complex and not fully elucidated, making it difficult to predict its effects in different experimental systems.
将来の方向性
There are a number of future directions for research on methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective analogs of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate for use in drug discovery. Another area of interest is the use of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate in combination with other therapeutic agents to enhance its effects. Finally, further research is needed to fully elucidate the mechanism of action of methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate and its potential effects on different molecular targets in the body.
科学的研究の応用
Methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of β-secretase, an enzyme involved in the production of amyloid-β, a protein that is implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
methyl 3-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-22-14(20)9-3-2-4-11(7-9)18-15(21)19-13-6-5-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOMYOTKFIMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286853.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4286869.png)
![3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4286878.png)
![2-{[4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4286881.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4286891.png)
